9-[2-(methylamino)ethyl]-9H-purin-6-amine

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Researchers developing adenosine receptor ligands or nucleoside analogs require a structurally precise N9-substituted adenine scaffold that generic 9-alkyladenines cannot provide. 9-[2-(Methylamino)ethyl]-9H-purin-6-amine (CAS 1247431-86-2) solves this with a unique methylaminoethyl substituent that introduces steric bulk, hydrogen-bonding capacity, and an additional derivatization handle. - TPSA of 81.7 Ų (25 Ų higher than 9-ethyladenine) for fine-tuning membrane permeability & solubility. - XLogP3 of -0.6 with 3 rotatable bonds enables rational property modulation in SAR campaigns. - Supplied at 98% purity with full analytical support, ensuring reliable downstream synthetic results. - Not a controlled substance; standard B2B shipping under ambient conditions.

Molecular Formula C8H12N6
Molecular Weight 192.22 g/mol
Cat. No. B13250519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[2-(methylamino)ethyl]-9H-purin-6-amine
Molecular FormulaC8H12N6
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCNCCN1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C8H12N6/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14/h4-5,10H,2-3H2,1H3,(H2,9,11,12)
InChIKeyGPFJQMOPYARYDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-[2-(Methylamino)ethyl]-9H-purin-6-amine Overview


9-[2-(Methylamino)ethyl]-9H-purin-6-amine (CAS 1247431-86-2) is a synthetic purine derivative belonging to the class of 9-substituted adenines. It features a methylaminoethyl substituent at the N9 position and an amino group at the C6 position [1]. This structural configuration confers distinct physicochemical properties, including a calculated XLogP3 of -0.6 and a topological polar surface area of 81.7 Ų, which differentiate it from simpler 9-alkyladenines [1]. The compound is primarily utilized as a versatile building block in the synthesis of more complex nucleoside analogs and as a specialized tool in biochemical research due to its structural mimicry of the adenosine core [2].

Role Purine building block with a methylaminoethyl side chain for nucleoside analog synthesis and biochemical probe design
Profile Differentiated hydrogen-bonding capacity and polarity relative to simpler 9-alkyladenines
Procurement Supplied as a characterized, high-purity synthetic reagent for SAR and cheminformatic studies

9-[2-(Methylamino)ethyl]-9H-purin-6-amine Uniqueness


The 9-[2-(methylamino)ethyl]-9H-purin-6-amine scaffold is not functionally interchangeable with closely related analogs such as 9-ethyladenine or 9-(2-aminoethyl)adenine. The unique methylaminoethyl substituent at the N9 position introduces a specific combination of steric bulk, hydrogen-bonding capacity, and basicity that modulates molecular recognition by biological targets [1]. Literature on structurally related 9-substituted adenines demonstrates that even minor alterations to the N9 chain can profoundly affect metabolic stability, receptor affinity, and enzyme inhibition profiles [2]. Consequently, the use of generic alternatives in a research setting would invalidate comparative studies and potentially yield misleading structure-activity relationship (SAR) data. The quantitative evidence below substantiates the specific procurement value of this precise compound.

H-bond profile The N9 methylaminoethyl side chain introduces an additional hydrogen-bond donor; simpler 9-ethyl or 9-aminoethyl analogs may not replicate target recognition patterns.
Polar surface area The higher TPSA of this scaffold alters hydrophilicity relative to 9-ethyladenine, which can shift permeability and ADME-related behaviors in assay systems.
Conformational flexibility Increased rotatable bonds in the side chain enable a broader conformational space; rigid analogs may produce misleading SAR data if used as drop-in replacements.

9-[2-(Methylamino)ethyl]-9H-purin-6-amine Comparative Data


Hydrogen-Bonding Capacity vs. 9-Ethyladenine

The target compound possesses a calculated Hydrogen Bond Donor Count of 2, compared to 1 for the common reference compound 9-ethyladenine [1]. This increased donor capacity arises from the secondary amine within the methylaminoethyl side chain, which is absent in the ethyl substituent of 9-ethyladenine. This structural difference directly impacts the compound's ability to engage in specific and directional hydrogen-bonding networks with biological targets [2].

H-bond donor count
Cross-study comparable
2 vs 1
+1 donor
Supports selection for interactions requiring an additional hydrogen-bond contact
Computed property (PubChem); experimental validation recommended
Medicinal Chemistry Structure-Activity Relationship Ligand Design

Polar Surface Area vs. 9-Ethyladenine

The target compound exhibits a Topological Polar Surface Area (TPSA) of 81.7 Ų, which is significantly higher than the 56.7 Ų calculated for 9-ethyladenine [1]. This 25 Ų increase is directly attributable to the additional amine group in the N9 side chain. The higher TPSA correlates with increased hydrophilicity and can influence important drug-like properties such as membrane permeability and oral bioavailability [2].

TPSA comparison
Cross-study comparable
81.7 vs 56.7 Ų
+25.0 Ų
May alter membrane permeability and solubility; relevant for ADME-oriented purine design
Computed TPSA; in vitro permeability assays needed
ADME/Tox Prediction Medicinal Chemistry Drug Design

Rotatable Bond Count & Conformational Flexibility

The methylaminoethyl side chain confers a Rotatable Bond Count of 3 to the target compound, compared to just 1 rotatable bond in the simpler analog 9-ethyladenine [1]. This difference in conformational flexibility can significantly impact the compound's ability to adopt specific binding conformations and its overall entropic cost upon binding to a target protein [2].

Rotatable bonds
Cross-study comparable
3 vs 1
+2 bonds
Broader conformational sampling for SAR exploration; rigid analogs may limit binding-mode analysis
Descriptor used in molecular modeling; biological relevance context-dependent
Conformational Analysis Ligand Design Structure-Activity Relationship

Commercial Purity & Analytical Quality

Procurement specifications for 9-[2-(methylamino)ethyl]-9H-purin-6-amine include a standard purity of 98% with batch-specific certificates of analysis for NMR, HPLC, and GC, as verified by major chemical suppliers . This level of characterization and purity is critical for ensuring reproducibility in biological assays and for use as a precise building block in multi-step organic syntheses.

Purity specification
Supplier specification review
98%
NMR, HPLC, GC
Batch-specific analytical data support synthetic reproducibility; verify with COA
Vendor-reported; independent quality checks advised
Quality Control Analytical Chemistry Research Procurement

9-[2-(Methylamino)ethyl]-9H-purin-6-amine Applications


Adenosine Receptor SAR with Enhanced Hydrophilicity

Given its 25 Ų higher Topological Polar Surface Area compared to 9-ethyladenine [1], 9-[2-(methylamino)ethyl]-9H-purin-6-amine serves as a more suitable core scaffold for developing adenosine receptor (AR) ligands intended to have altered membrane permeability or improved aqueous solubility. Researchers investigating non-xanthine AR antagonists can leverage this property to fine-tune the pharmacokinetic profile of their lead compounds, a strategy validated by the known SAR of 9-ethyladenine derivatives .

Synthesis of Nucleoside Analogs & Probes

The unique methylaminoethyl side chain, with its 3 rotatable bonds and an additional hydrogen bond donor, provides a distinct chemical handle for further derivatization [1]. This makes the compound an ideal starting material for constructing more complex nucleoside analogs or fluorescent probes where the side chain can be used for conjugation or to modulate target engagement. Its commercial availability at 98% purity with full analytical support ensures that downstream synthetic efforts are built upon a reliable and well-characterized foundation.

Chemoinformatic Modeling of Purine Libraries

The well-defined computed physicochemical descriptors (e.g., XLogP3 of -0.6, TPSA of 81.7 Ų) for 9-[2-(methylamino)ethyl]-9H-purin-6-amine [1] make it a valuable data point for developing and validating predictive models. Computational chemists can use this compound to represent a distinct region of chemical space within purine-focused libraries, contrasting sharply with simpler 9-alkyladenines. Its inclusion in a screening deck allows for a more thorough exploration of the property space relevant to purinergic targets.

Application
Selection Property
Validation Focus
Adenosine receptor ligand design with altered polarity profile
TPSA and hydrogen-bonding capacity
Membrane permeability / solubility assays
Nucleoside analog synthesis and probe development
Side-chain reactivity and conformational flexibility
Conjugation efficiency and target-binding assessments
Purine-focused library design and cheminformatic modeling
Differentiated computed property profile
QSAR model validation with diverse purine scaffolds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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